4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic organic compound that features a pyridazine ring substituted with a morpholine group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with Morpholine: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a halogenated pyridazine intermediate.
Introduction of the p-Tolyl Group: The p-tolyl group is added through a coupling reaction, such as a Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring or the morpholine group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong bases or acids are employed in substitution reactions.
Major Products
Oxidation: Products include p-tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Products may include partially or fully hydrogenated derivatives.
Substitution: Products vary widely depending on the substituents introduced.
Scientific Research Applications
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.
Industrial Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine and p-tolyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-Piperidino-6-(p-tolyl)pyridazin-3(2H)-one: Similar structure but with a piperidine group instead of a morpholine group.
4-Morpholino-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the combination of the morpholine and p-tolyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-morpholin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H17N3O2/c1-11-2-4-12(5-3-11)13-10-14(15(19)17-16-13)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |
InChI Key |
VUNWAAUCSUBGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N3CCOCC3 |
Origin of Product |
United States |
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